molecular formula C17H22N2O7 B041207 2-(alpha-D-Mannopyranosyl)-L-tryptophan CAS No. 180509-18-6

2-(alpha-D-Mannopyranosyl)-L-tryptophan

Cat. No.: B041207
CAS No.: 180509-18-6
M. Wt: 366.4 g/mol
InChI Key: CPXSBHKDEPPWIX-RAYCSJGISA-N
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Description

Alpha-C-Mannosyltryptophan is a naturally occurring C-glycosylamino acid. It is a post-translational modification of tryptophan found in some biologically important glycoproteins. This compound is significant due to its unique structure, where a mannose sugar is linked to the indole ring of tryptophan via a carbon-carbon bond .

Preparation Methods

Synthetic Routes and Reaction Conditions

The total synthesis of alpha-C-Mannosyltryptophan can be achieved from commercially available alpha-methyl-D-mannoside in ten steps. Key steps include the C-glycosidation of a mannose derivative with a stannylacetylene, Castro indole synthesis, and Sc(ClO4)3-promoted coupling with L-serine-derived aziridine carboxylate . Another method involves palladium-catalyzed C-H glycosylation, which generates the C2-alpha-mannopyranose-tryptophan unit in a highly efficient and stereoselective fashion .

Industrial Production Methods

While specific industrial production methods for alpha-C-Mannosyltryptophan are not widely documented, the synthetic routes mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

Alpha-C-Mannosyltryptophan undergoes various chemical reactions, including glycosidation, indole synthesis, and coupling reactions. These reactions are crucial for its synthesis and modification.

Common Reagents and Conditions

Common reagents used in the synthesis of alpha-C-Mannosyltryptophan include stannylacetylene, Sc(ClO4)3, and palladium catalysts. Reaction conditions often involve specific temperatures and solvents to ensure high yield and stereoselectivity .

Major Products Formed

The major product formed from these reactions is alpha-C-Mannosyltryptophan itself, along with its glucose and galactose analogues .

Mechanism of Action

Alpha-C-Mannosyltryptophan exerts its effects through its unique structure, where the mannose sugar is linked to the indole ring of tryptophan. This modification affects the protein’s function and stability. The molecular targets and pathways involved include various glycoproteins and their associated signaling pathways .

Comparison with Similar Compounds

Alpha-C-Mannosyltryptophan is unique due to its specific C-glycosylation of tryptophan. Similar compounds include its glucose and galactose analogues, which have similar structures but different sugar moieties . These analogues are used to study the effects of different sugars on protein function and stability.

Properties

IUPAC Name

(2S)-2-amino-3-[2-[(2R,3S,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-1H-indol-3-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O7/c18-9(17(24)25)5-8-7-3-1-2-4-10(7)19-12(8)16-15(23)14(22)13(21)11(6-20)26-16/h1-4,9,11,13-16,19-23H,5-6,18H2,(H,24,25)/t9-,11+,13+,14-,15-,16+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPXSBHKDEPPWIX-RAYCSJGISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)C3C(C(C(C(O3)CO)O)O)O)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=C(N2)[C@@H]3[C@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

180509-18-6
Record name Tryptophan 2-C-mannoside
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0240296
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(alpha-D-Mannopyranosyl)-L-tryptophan
Reactant of Route 2
2-(alpha-D-Mannopyranosyl)-L-tryptophan
Reactant of Route 3
2-(alpha-D-Mannopyranosyl)-L-tryptophan
Reactant of Route 4
2-(alpha-D-Mannopyranosyl)-L-tryptophan
Reactant of Route 5
2-(alpha-D-Mannopyranosyl)-L-tryptophan
Reactant of Route 6
2-(alpha-D-Mannopyranosyl)-L-tryptophan

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